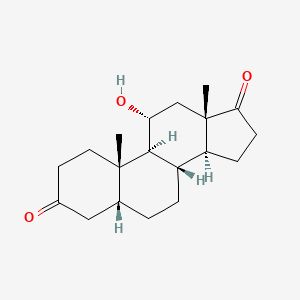

5beta-Androstan-11alpha-ol-3,17-dione

Description

Significance within Endogenous Steroid Metabolome Research

The significance of 5beta-Androstan-11alpha-ol-3,17-dione in endogenous steroid metabolome research lies primarily in its role as a urinary biomarker for adrenal androgen synthesis. rupahealth.com It is a downstream metabolite in the pathway of 11-oxygenated androgens, which are now recognized as a crucial component of the human androgen pool, particularly in women and children. oup.comnih.gov The measurement of 11-Ketoetiocholanolone (B135568) in urine provides a window into the activity of the adrenal glands and the metabolism of potent androgens like 11-ketotestosterone (B164220). rupahealth.com

Recent studies have highlighted the clinical importance of 11-oxygenated androgens in various health and disease states, including congenital adrenal hyperplasia, polycystic ovary syndrome (PCOS), and castration-resistant prostate cancer. oup.comnih.gov Consequently, the accurate measurement and interpretation of metabolites like 11-Ketoetiocholanolone are vital for diagnosing and monitoring these conditions. Urinary steroid profiling, a long-established technique, is instrumental in quantifying this and other steroid metabolites, offering a comprehensive view of steroidogenesis and its disorders. springernature.com

Historical Perspectives on Androstane (B1237026) Derivative Discovery and Characterization

The journey to understanding androstane derivatives like this compound is rooted in the broader history of steroid hormone research. The late 19th and early 20th centuries saw foundational discoveries in endocrinology, with Arnold Adolph Berthold's 1849 experiments on roosters suggesting the existence of blood-borne masculinizing factors. swolverine.com The term "hormone" was coined in 1905 by Ernest Starling. swolverine.comendocrine-abstracts.org

A pivotal moment came in 1935 when both Adolf Butenandt and Leopold Ruzicka independently synthesized testosterone (B1683101) from cholesterol derivatives, an achievement that earned them the 1939 Nobel Prize in Chemistry. swolverine.com This breakthrough opened the door for the identification and synthesis of numerous other steroid hormones. The 1950s marked the identification of the precursor 11β-hydroxyandrostenedione (11OHA4), though it was initially considered an inactive byproduct of adrenal steroidogenesis. oup.com It was not until decades later, with the advent of advanced analytical techniques like mass spectrometry, that the full significance of the 11-oxygenated androgen pathway, and consequently its metabolites, was appreciated. oup.comoup.com

Structural Framework and Stereochemical Considerations of 5beta-Androstane (B1232116) Nucleus

This contrasts with the 5-alpha configuration, which has a planar or "trans" A/B ring junction. The 5-beta configuration is imparted by the action of the enzyme 5β-reductase (AKR1D1), which stereospecifically reduces the double bond in precursor molecules. researchgate.netwikipedia.org This distinct three-dimensional structure of 5-beta androstanes influences their interaction with enzymes and receptors, differentiating their metabolic fate and biological effects from their 5-alpha counterparts. nih.gov

Rationale for Focus on 11alpha-Hydroxylation and Dione (B5365651) Functionalities

The functional groups at positions 11 and 17 are central to the biochemical identity and function of this compound. The hydroxyl group (-OH) at the 11-alpha position and the ketone (or dione) groups (=O) at positions 3 and 17 are key features.

The presence of an oxygen-containing group at the 11-position is a hallmark of the 11-oxygenated androgens, which originate primarily from the adrenal glands due to the expression of the enzyme cytochrome P450 11β-hydroxylase (CYP11B1). rupahealth.comfrontiersin.org While much of the focus has been on 11-beta hydroxylation, the 11-alpha configuration also plays a role in steroid metabolism.

The dione functionalities at positions 3 and 17 are critical for the molecule's interaction with other proteins and its classification as a ketosteroid. Polar functional groups, such as ketones, in the A and D rings of steroids are common features that can be involved in interactions with steroid receptors. nih.gov However, the specific role of the dione groups in this compound is more related to its position as a metabolic end-product rather than a direct receptor ligand. The enzymatic conversions leading to its formation involve the oxidation of hydroxyl groups to ketones, which is a common step in steroid metabolism and excretion pathways.

Role in Comparative Steroid Biochemistry Across Biological Systems

The study of 11-oxygenated androgens, including metabolites like 11-Ketoetiocholanolone, extends beyond human physiology and offers insights into the evolution of endocrine systems. While 11-ketotestosterone has long been recognized as a potent androgen in teleost fish, its significance in mammals has only recently been established. oup.com

Comparative studies have shown that significant levels of circulating 11-oxygenated androgens are present in guinea pigs, pigs, and primates, in addition to fish. rupahealth.com In many vertebrate species, 11-ketoetiocholanolone is utilized as a fecal metabolite to monitor stress levels, as it is a downstream product of cortisol metabolism. researchgate.netresearchgate.net This highlights a conserved role of this metabolic pathway across different animal groups. The presence and concentration of these compounds can vary significantly between species, reflecting differences in their adrenal and gonadal steroidogenic pathways.

Research Findings on this compound (11-Ketoetiocholanolone)

| Finding Category | Key Research Findings | References |

|---|---|---|

| Biomarker Significance | Serves as a direct urinary marker of the potent androgen 11-ketotestosterone. | rupahealth.com |

| Clinical Relevance | Elevated levels are observed in conditions of adrenal androgen excess, such as congenital adrenal hyperplasia and polycystic ovary syndrome. | oup.comnih.gov |

| Metabolic Pathway | It is a metabolite of both cortisol and 11-oxygenated androgens, formed through the action of enzymes like 5β-reductase (AKR1D1). | rupahealth.comresearchgate.net |

| Comparative Endocrinology | Used as a fecal metabolite to monitor stress in various vertebrate species, including Iberian red deer. | researchgate.netresearchgate.net |

Key Enzymes in the Metabolism of this compound and its Precursors

| Enzyme | Function | References |

|---|---|---|

| 5β-reductase (AKR1D1) | Catalyzes the stereospecific reduction of Δ4-3-ketosteroids to their 5β-reduced metabolites, creating the characteristic bent A/B ring junction. | researchgate.netwikipedia.org |

| Cytochrome P450 11β-hydroxylase (CYP11B1) | Primarily expressed in the adrenal glands, it catalyzes the 11β-hydroxylation of androgens, a key step in the formation of 11-oxygenated androgens. | rupahealth.comfrontiersin.org |

| 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) | Converts 11β-hydroxyandrostenedione to 11-ketoandrostenedione, a precursor to 11-ketotestosterone. | oup.com |

| Aldo-keto reductase family 1 member C3 (AKR1C3) | Catalyzes the conversion of 11-ketoandrostenedione to 11-ketotestosterone. | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

32694-33-0 |

|---|---|

Molecular Formula |

C19H28O3 |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

(5R,8S,9S,10S,11R,13S,14S)-11-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11,13-15,17,21H,3-10H2,1-2H3/t11-,13+,14+,15-,17-,18+,19+/m1/s1 |

InChI Key |

FZEAQJIXYCPBLD-UUFFJORLSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CCC4=O)C)O |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4=O)C)O |

Origin of Product |

United States |

Biosynthetic Pathways and Precursor Metabolism of 5beta Androstan 11alpha Ol 3,17 Dione

Identification of Precursor Steroids in the 5beta-Androstane (B1232116) Pathway

The formation of the 5beta-androstane skeleton is a critical juncture in steroid metabolism, diverging from the pathways that lead to other classes of steroid hormones.

The journey from cholesterol to C19 steroids, the foundational structures for androgens, is a well-established cascade of enzymatic modifications. uwyo.edunih.gov The initial and rate-limiting step is the conversion of cholesterol (a C27 steroid) to pregnenolone (B344588) (a C21 steroid). uwyo.edunih.govyoutube.com This conversion is catalyzed by the mitochondrial enzyme cytochrome P450 side-chain cleavage enzyme (P450scc or CYP11A1). nih.govyoutube.comoipub.com

From pregnenolone, the pathway can proceed through two main routes, often referred to as the delta-4 and delta-5 pathways, to yield androstenedione (B190577), a key C19 steroid precursor. uwyo.edu

Delta-5 Pathway : Pregnenolone is converted to 17α-hydroxypregnenolone by 17α-hydroxylase (CYP17A1). Subsequently, 17,20-lyase (also a function of CYP17A1) cleaves the side chain to produce dehydroepiandrosterone (B1670201) (DHEA). uwyo.edue-apem.org DHEA is then converted to androstenedione by the action of 3β-hydroxysteroid dehydrogenase (3β-HSD). uwyo.edu

Delta-4 Pathway : Pregnenolone is first converted to progesterone (B1679170) by 3β-HSD. Progesterone is then hydroxylated to form 17α-hydroxyprogesterone by 17α-hydroxylase. Finally, the 17,20-lyase activity of CYP17A1 converts 17α-hydroxyprogesterone to androstenedione. uwyo.edue-apem.org

These pathways highlight the central role of androstenedione as a precursor for various androgens. uwyo.edu

The saturation of the A-ring of the steroid nucleus is a critical step that determines the three-dimensional structure and biological activity of the resulting steroid. The enzyme responsible for the formation of the 5beta configuration is 5beta-reductase (AKR1D1). wikipedia.orgnih.gov This enzyme catalyzes the reduction of the double bond between carbons 4 and 5 of Δ4-3-ketosteroids, resulting in a cis-junction between the A and B rings. nih.gov

5beta-reductase acts on various substrates, including androstenedione, to produce 5beta-androstane derivatives. wikipedia.org The product of androstenedione reduction by 5beta-reductase is 5beta-androstane-3,17-dione, a direct precursor in the pathway leading to 5beta-Androstan-11alpha-ol-3,17-dione. nih.gov

| Enzyme | Substrate | Product | Function |

|---|---|---|---|

| 5beta-Reductase (AKR1D1) | Androstenedione | 5beta-Androstane-3,17-dione | A-ring saturation (cis-junction) |

| 5beta-Reductase (AKR1D1) | Progesterone | 5beta-Pregnane-3,20-dione | A-ring saturation (cis-junction) |

| 5beta-Reductase (AKR1D1) | Testosterone (B1683101) | 5beta-Dihydrotestosterone | A-ring saturation (cis-junction) |

Enzymatic Steps Leading to 11alpha-Hydroxylation in Androstane (B1237026) Derivatives

Hydroxylation at the C-11 position is a key modification in steroid metabolism, often mediated by cytochrome P450 enzymes. This reaction introduces a hydroxyl group, altering the polarity and biological properties of the steroid molecule.

Cytochrome P450 enzymes are a large family of heme-containing monooxygenases that catalyze a wide range of reactions in steroidogenesis. nih.govnih.gov The 11α-hydroxylation of androstane derivatives is a specific reaction that has been observed in various microorganisms and is also a known metabolic pathway in some vertebrate systems. researchgate.netnih.gov While CYP11B1 is primarily known for its 11β-hydroxylase activity in the synthesis of corticosteroids, other P450 enzymes, particularly from microbial sources, are known to catalyze 11α-hydroxylation. fu-berlin.denih.gov For instance, fungi like Aspergillus ochraceus have been shown to efficiently hydroxylate 5α-androstanes at the 11α-position. rsc.org The regioselectivity of these enzymes is a subject of ongoing research, with studies focusing on engineering P450s to favor 11α-hydroxylation for pharmaceutical applications. nih.gov

The enzymes involved in steroid biosynthesis are distributed between two main subcellular compartments: the mitochondria and the endoplasmic reticulum (ER). nih.govoipub.com

Mitochondria : The initial step of steroidogenesis, the conversion of cholesterol to pregnenolone by CYP11A1 (P450scc), occurs in the inner mitochondrial membrane. oipub.com Other key mitochondrial enzymes include those involved in corticosteroid synthesis, such as CYP11B1. nih.gov

Endoplasmic Reticulum : Many of the subsequent steps in androgen and estrogen synthesis occur in the smooth endoplasmic reticulum. This includes the activities of 3β-HSD and CYP17A1. oipub.comnih.gov

The localization of 5beta-reductase has been found to be primarily cytoplasmic. endocrine-abstracts.org The cytochrome P450 enzymes responsible for 11α-hydroxylation in various organisms are often membrane-bound, associated with the endoplasmic reticulum. oipub.com This compartmentalization necessitates the transport of steroid intermediates between organelles.

| Enzyme | Subcellular Localization |

|---|---|

| CYP11A1 (P450scc) | Mitochondria |

| 3β-HSD | Endoplasmic Reticulum, Mitochondria |

| CYP17A1 | Endoplasmic Reticulum |

| 5beta-Reductase (AKR1D1) | Cytoplasm |

| CYP11B1 | Mitochondria |

Origin of 3,17-Dione Functionalities via Hydroxysteroid Dehydrogenases (HSDs)

The presence of ketone groups at the C-3 and C-17 positions is a defining feature of this compound. These functionalities are introduced or modified by the action of hydroxysteroid dehydrogenases (HSDs). oup.com

HSDs are a class of oxidoreductases that catalyze the interconversion of hydroxyl and keto groups on the steroid nucleus. nih.govoup.com There are several families of HSDs, with varying substrate specificities and tissue distributions. oup.com

The formation of the 3-keto group from a 3-hydroxy precursor is catalyzed by 3β-hydroxysteroid dehydrogenase (3β-HSD), which is a crucial enzyme in the synthesis of all active steroid hormones. uwyo.eduoup.com The 17-keto group can be formed from a 17β-hydroxy precursor by the action of 17β-hydroxysteroid dehydrogenases (17β-HSDs). oup.comwikipedia.org Conversely, 17-ketosteroid reductases can convert a 17-keto group to a 17β-hydroxyl group. wikipedia.org Specifically, 3α-hydroxysteroid dehydrogenase can act on the 3α-hydroxy group of androgens in the 5α-androstane series. wikipedia.org The precursor 5beta-androstane-3,17-dione already possesses the necessary dione (B5365651) functionalities for the subsequent 11α-hydroxylation step.

Activity of 3α-HSDs and 17β-HSDs in 5beta-Androstane Metabolism

Hydroxysteroid dehydrogenases (HSDs) play a crucial role in the further metabolism of 5beta-androstane derivatives, modulating their biological activity.

3α-Hydroxysteroid Dehydrogenases (3α-HSDs):

Members of the aldo-keto reductase (AKR) superfamily, such as AKR1C1-AKR1C4, exhibit 3α-HSD activity. These enzymes catalyze the reduction of 3-keto groups on the steroid nucleus. In the context of 5beta-androstane metabolism, 3α-HSDs are responsible for the conversion of 5beta-androstane-3,17-dione to 3α-hydroxy-5beta-androstan-17-one (etiocholanolone). The reaction is reversible, with the enzyme also capable of oxidizing the 3α-hydroxy group back to a keto group, a process dependent on the cellular cofactor balance (NAD+/NADH and NADP+/NADPH). The reduction of the 3-oxo group of 5β-dihydrotestosterone and 5β-pregnane-3,20-dione by human AKR1C enzymes predominantly results in the formation of the corresponding 3α-hydroxy steroids.

Interactive Data Table: Substrate Specificity of 3α-HSD (AKR1C family)

| Enzyme | Substrate | Product |

|---|---|---|

| AKR1C1-AKR1C4 | 5beta-Androstane-3,17-dione | 3alpha-hydroxy-5beta-androstan-17-one |

| AKR1C1-AKR1C4 | 5beta-Dihydrotestosterone | 5beta-Androstane-3alpha,17beta-diol |

17β-Hydroxysteroid Dehydrogenases (17β-HSDs):

These enzymes are responsible for the interconversion of 17-ketosteroids and 17β-hydroxysteroids. Various isoforms of 17β-HSD exist, with differing substrate specificities and tissue distribution. For instance, 17β-HSD type 3 is primarily found in the testes and is responsible for the conversion of androstenedione to testosterone. In the context of 11-oxygenated 5beta-androstanes, a 17β-HSD would be responsible for the reduction of the 17-keto group of this compound to form 5beta-Androstane-3,11alpha,17beta-triol. Conversely, an oxidative 17β-HSD could convert a 17β-hydroxy group to a 17-keto group. Porcine AKR1C1 has been shown to possess 17β-HSD activity, converting 11-ketoandrostenedione to 11-ketotestosterone (B164220). researchgate.net

Interactive Data Table: Examples of 17β-HSD Activity

| Enzyme Isoform | Reaction | Substrate | Product |

|---|---|---|---|

| 17β-HSD Type 3 | Reduction | Androstenedione | Testosterone |

| Porcine AKR1C1 | Reduction | 11-ketoandrostenedione | 11-ketotestosterone |

| HSD17B2 | Oxidation | Testosterone | Androstenedione |

Tissue-Specific and Organism-Specific Biosynthetic Fluxes (Non-Human Models)

The biosynthesis of 11-oxygenated androgens, the precursors to this compound, has been studied in several non-human models, revealing species- and tissue-specific differences.

Pigs:

In pigs, 11-ketotestosterone is considered a major androgen. The porcine adrenal glands and testes are both sites of 11-ketotestosterone production. researchgate.net Studies have identified that porcine AKR1C1 can convert androstenedione to testosterone and is expressed in the adrenal glands, testes, and ovaries. researchgate.net Furthermore, HSD11B2, an enzyme crucial for the production of 11-ketotestosterone from testosterone, is expressed in testicular Leydig cells and the adrenal cortex. researchgate.net In female pigs, plasma levels of 11-ketotestosterone have been observed to be more than ten times higher than testosterone levels. researchgate.net

Guinea Pigs:

The guinea pig adrenal gland is another site of 11-oxygenated androgen synthesis. Research has shown that 11β-hydroxyandrostenedione is a major C19 steroid secreted by the guinea pig adrenal cortex. nih.gov The production of adrenal androstenedione and 11β-hydroxyandrostenedione is stimulated by adrenocorticotropic hormone (ACTH). nih.gov

Fish:

In teleost fish, 11-ketotestosterone is a major androgen, playing a crucial role in male sexual development and spermatogenesis. Unlike in mammals where the adrenal gland is the primary source of 11-oxygenated precursors, in fish, the gonads are a significant site of 11-ketotestosterone synthesis. The biosynthetic pathway in the Japanese eel testis, for example, involves the conversion of androstenedione to 11-ketotestosterone via 11β-hydroxyandrostenedione and 11-ketoandrostenedione. nih.gov

Interactive Data Table: Tissue-Specific Expression of Key Enzymes in Non-Human Models

| Organism | Tissue | Enzyme | Key Function |

|---|---|---|---|

| Pig | Adrenal Gland, Testis, Ovary | Porcine AKR1C1 | 17β-HSD activity (Androstenedione to Testosterone) |

| Pig | Testicular Leydig cells, Adrenal Cortex | HSD11B2 | Conversion of 11β-hydroxyandrogens to 11-ketoandrogens |

| Guinea Pig | Adrenal Cortex | CYP11B1 | 11β-hydroxylation of androgens |

| Japanese Eel | Testis | Hsd17b12a | 17-ketosteroid reduction (11KA4 to 11KT) |

Enzymatic Transformations and Further Metabolism of 5beta Androstan 11alpha Ol 3,17 Dione

Reductive and Oxidative Pathways Affecting 3- and 17-Keto Groups

The keto groups at the C-3 and C-17 positions of the androstane (B1237026) skeleton are primary sites for metabolic modification. These transformations are catalyzed by various oxidoreductases, leading to the formation of hydroxylated analogues.

The reduction of the 3-keto group in 5β-androstane structures is a critical metabolic step, predominantly yielding 3α-hydroxy metabolites. This stereospecific reduction is a key feature of 5β-series steroid metabolism. For instance, the metabolism of related 5β-androstane compounds results in metabolites such as Etiocholanolone (5β-androstan-3α-ol-17-one). nih.govnih.gov The enzymes responsible for these transformations, hydroxysteroid dehydrogenases (HSDs), exhibit high degrees of stereospecificity. The reduction of the 17-keto group is also stereospecific, typically resulting in the formation of 17β-hydroxy steroids, a reaction catalyzed by 17β-hydroxysteroid dehydrogenases (17β-HSDs). nih.gov This enzymatic action converts 17-oxosteroids into their corresponding 17β-hydroxysteroids, which is a crucial transformation for many steroidal compounds. nih.gov

The metabolic pathways involving the 3- and 17-keto groups are often reversible. The interconversion between the keto form and its hydroxylated analogues is a dynamic process. For example, 5β-androstan-3α,17β-diol can be formed from the reduction of the corresponding dione (B5365651). nih.gov These reactions are essential in modulating the biological activity and clearance of steroid metabolites.

Further Hydroxylation Reactions on the Steroid Skeleton (e.g., C-6, C-7, C-15, C-16)

Beyond the modifications at C-3 and C-17, the steroid nucleus of androstane compounds can undergo further hydroxylation at various other positions. These reactions are primarily catalyzed by cytochrome P450 monooxygenases and are extensively studied using microbial models. Hydroxylation can occur at positions such as C-6, C-7, C-15, and C-16, leading to a diverse array of metabolites. scispace.com

Microbial biotransformation serves as a powerful tool for investigating steroid metabolism and producing novel derivatives. researchgate.net Various fungal and bacterial strains are capable of performing regio- and stereoselective hydroxylations on the steroid skeleton that mimic mammalian metabolic pathways. scispace.com For example, studies on the biotransformation of androst-1,4-dien-3,17-dione (ADD) with Acremonium strictum have demonstrated hydroxylation at the 15α-position. scispace.com Similarly, other microbial cultures have been shown to introduce hydroxyl groups at C-6 and C-7 of the androstane nucleus. These microbial systems are invaluable for generating reference standards and exploring potential metabolic pathways of compounds like 5β-Androstan-11α-ol-3,17-dione. The biotransformation of androst-4-ene-3,17-dione by Beauveria bassiana has been shown to yield 6β,11α-dihydroxyandrost-4-en-3,17-dione, among other products. scispace.com

Table 1: Examples of Androstane Hydroxylation by Microbial Biotransformation

| Substrate | Microorganism | Position of Hydroxylation | Resulting Metabolite(s) |

|---|---|---|---|

| Androst-1,4-dien-3,17-dione (ADD) | Acremonium strictum | 15α | 15α-Hydroxyandrost-1,4-dien-3,17-dione |

| Androst-4-ene-3,17-dione (AD) | Beauveria bassiana | 6β, 11α | 6β,11α-dihydroxyandrost-4-en-3,17-dione |

| Androst-4-ene-3,17-dione (AD) | Aspergillus ochraceus | 11α | 11α-hydroxyandrost-4-ene-3,17-dione |

Conjugation Reactions and Metabolite Derivatization (e.g., Glucuronidation, Sulfation)

To increase water solubility and facilitate excretion, steroid metabolites undergo Phase II conjugation reactions. The primary forms of conjugation for androstane metabolites are glucuronidation and sulfation. nih.gov

Glucuronidation: This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govnih.gov Studies on various 5β-androstane steroids have revealed that different UGT isoforms exhibit distinct stereo- and regioselectivity. nih.govdshs-koeln.de For instance, UGT2B7 has been shown to conjugate the 3-OH group of 5β-androstane structures, while UGT2B17 can glucuronidate at both the 3-OH and 17-OH positions. nih.govresearchgate.net UGT2A1 and UGT2A2 also demonstrate activity towards 5β-androstane diols, with a preference for the 3-OH position. dshs-koeln.de The resulting glucuronide conjugates, such as 5β-Androstane-3α,17β-diol-3-glucuronide, are more readily eliminated from the body. nih.gov

Table 2: Specificity of Human UGT Isozymes in the Glucuronidation of 5β-Androstane Steroids

| UGT Isozyme | Substrate (Example) | Position of Glucuronidation |

|---|---|---|

| UGT2B7 | Etiocholanolone, 5β-androstane-3α,17β-diol | 3-OH |

| UGT2B17 | Etiocholanolone, 5β-androstane-3α,17β-diol | 3-OH and 17-OH |

| UGT2A1 | Etiocholanolone, 5β-androstane-3α,17β-diol | 3-OH |

| UGT2A2 | 5β-androstane-3α,17β-diol | 3-OH |

Sulfation: The addition of a sulfonate group is another major pathway for the inactivation and excretion of steroid metabolites. This reaction is mediated by sulfotransferase (SULT) enzymes. xenotech.comnih.gov Various SULT isoforms are expressed in human tissues and are responsible for the sulfation of a wide range of endogenous and exogenous compounds. nih.gov For 5β-androstane metabolites, sulfation can occur at available hydroxyl groups, leading to the formation of compounds like 5β-androstan-3α-ol-17-one sulfate (B86663). nih.gov The resulting sulfate esters are highly water-soluble and are readily excreted in urine and feces. nih.gov

Biological Implications of Conjugated Metabolites

While conjugation is primarily a mechanism for detoxification and elimination, there is growing evidence that some conjugated steroid metabolites are not merely inactive end-products but may possess their own biological activities.

The high water solubility of glucuronide and sulfate conjugates facilitates their transport in the circulation and subsequent excretion. wikipedia.org However, this property also generally prevents them from crossing cell membranes without the aid of specific transporters, which can limit their direct interaction with intracellular receptors.

Some sulfated neurosteroids have been shown to have biological activity. frontiersin.org For example, certain androstane neurosteroids can act as modulators of neurotransmitter receptors, such as the GABA-A receptor. frontiersin.orgfrontiersin.org While the primary focus of much of this research has been on unconjugated neurosteroids, the presence of sulfated steroids with neuromodulatory effects suggests a potential for biological activity in conjugated forms of other androgens.

It is also important to consider that conjugated metabolites can act as a circulating reservoir of steroids. In tissues that express the necessary de-conjugating enzymes (β-glucuronidases and sulfatases), these conjugates can be converted back to their active, unconjugated forms. nih.gov This process of de-conjugation could potentially contribute to local androgen action in specific tissues.

The biological implications of the specific glucuronide and sulfate conjugates of 5β-Androstan-11α-ol-3,17-dione have not been extensively studied. However, based on the activities of other conjugated androgens, several potential roles can be hypothesized.

| Conjugated Metabolite Type | Potential Biological Implication | Mechanism of Action |

| Glucuronide Conjugates | Primarily involved in detoxification and excretion. wikipedia.org May contribute to a circulating reservoir of inactive steroids that can be reactivated locally. nih.gov | Increased water solubility facilitates elimination. De-conjugation by β-glucuronidases can release the active steroid. nih.gov |

| Sulfate Conjugates | May possess direct biological activity, particularly as neuroactive steroids. frontiersin.org Can also serve as a circulating pool for reactivation to the unconjugated form. | Modulation of neurotransmitter receptors (e.g., GABA-A). frontiersin.orgfrontiersin.org De-conjugation by sulfatases can release the active steroid. |

Further research is needed to fully elucidate the specific biological roles of the conjugated metabolites of 5β-Androstan-11α-ol-3,17-dione.

Molecular Interactions and Receptor Dynamics of 5beta Androstan 11alpha Ol 3,17 Dione

In Vitro Ligand Binding Affinity Studies with Nuclear Steroid Receptors

The biological effects of androgens and glucocorticoids are mediated by their respective intracellular receptors, the Androgen Receptor (AR) and the Glucocorticoid Receptor (GR). The binding affinity of a steroid for these receptors is a primary determinant of its potential to elicit a physiological response.

While direct in vitro binding affinity data for 5β-Androstan-11α-ol-3,17-dione with the AR and GR are not extensively documented in publicly available literature, insights can be drawn from studies on structurally related 11-oxygenated androgens. Research has shown that the presence and orientation of an oxygen-containing group at the C-11 position significantly influences receptor binding.

For the Androgen Receptor , 11-oxygenated androgens, particularly 11-ketotestosterone (B164220) (11KT), have been identified as potent agonists, with activities comparable to testosterone (B1683101) in some cellular models. nih.gov The 11β-hydroxy derivatives also demonstrate significant androgenic activity. nih.gov However, the 5β-configuration of the A-ring, as seen in 5β-Androstan-11α-ol-3,17-dione, generally leads to a decrease in AR binding affinity and androgenic potency compared to their 5α-counterparts. nih.gov Therefore, it is anticipated that 5β-Androstan-11α-ol-3,17-dione would exhibit a relatively low binding affinity for the AR.

Regarding the Glucocorticoid Receptor , the stereochemistry of the C-11 hydroxyl group is critical for activity. The 11β-hydroxyl group is a key feature for the glucocorticoid activity of corticosteroids like cortisol. uomustansiriyah.edu.iq Conversely, steroids possessing an 11α-hydroxyl group are generally considered to be biologically inactive in terms of glucocorticoid effects. This suggests that 5β-Androstan-11α-ol-3,17-dione would have a negligible binding affinity for the GR.

Table 1: Relative Androgenic Potency of Selected 11-Oxygenated Androgens (Related Compounds)

| Compound | Receptor | Relative Potency (Compared to Testosterone) |

|---|---|---|

| 11-Ketotestosterone | AR | Comparable |

| 11β-Hydroxytestosterone | AR | Significant |

| 11β-Hydroxyandrostenedione | AR | Weaker |

This table presents data for related 11-oxygenated androgens to provide context for the potential activity of 5β-Androstan-11α-ol-3,17-dione. Data synthesized from multiple sources. nih.govnih.gov

The structure-activity relationship (SAR) for 11α-hydroxylated 5β-androstanes is defined by two key structural features: the 5β-configuration of the A/B ring junction and the α-orientation of the hydroxyl group at C-11.

The 5β-configuration results in a bent or "cis" conformation of the steroid nucleus. This contrasts with the planar structure of 5α-androstanes. This altered three-dimensional shape can significantly impact how the molecule fits into the ligand-binding pocket of a receptor, often leading to reduced affinity for the AR compared to 5α-isomers. nih.gov

The 11α-hydroxyl group further diminishes the potential for strong interaction with both AR and GR. For the GR, the 11β-hydroxyl group is crucial for forming hydrogen bonds within the receptor's ligand-binding domain, which are essential for receptor activation. The axial orientation of the 11α-hydroxyl group likely introduces steric hindrance and prevents the formation of these critical interactions, rendering the molecule inactive as a glucocorticoid. uomustansiriyah.edu.iq While the requirements for AR binding at the C-11 position are less stringent than for GR, the 11α-hydroxy group is generally associated with lower androgenic activity compared to an 11-keto or 11β-hydroxy group.

Modulation of GABAA Receptor and Other Neurotransmitter Receptors (In Vitro/Mechanistic)

Certain steroid metabolites, known as neurosteroids, can modulate the function of neurotransmitter receptors directly, without involving nuclear receptors. A primary target for many neurosteroids is the γ-aminobutyric acid type A (GABAA) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.

Androstane (B1237026) derivatives, particularly those with a 3α-hydroxy-5α-reduced configuration, are known to be potent positive allosteric modulators of the GABAA receptor. nih.gov These neurosteroids bind to a site on the receptor complex that is distinct from the GABA binding site and enhance the receptor's response to GABA, leading to increased chloride ion influx and neuronal hyperpolarization.

While direct experimental data on the interaction of 5β-Androstan-11α-ol-3,17-dione with GABAA receptors is limited, the structural features of the molecule allow for some predictions. The presence of a 5β-configuration and the absence of a 3α-hydroxyl group suggest that its activity as a classical GABAA receptor modulator may be limited.

The interaction of steroids with GABAA receptors is highly stereospecific. The planarity of the A-ring in 5α-reduced steroids is generally preferred for potent positive modulation. The bent A/B ring junction of 5β-steroids typically results in significantly reduced or absent modulatory activity at the GABAA receptor.

Furthermore, the presence and orientation of hydroxyl groups are critical. The 3α-hydroxyl group is a key determinant for the positive modulatory effects of many neurosteroids. The absence of this feature in 5β-Androstan-11α-ol-3,17-dione, which possesses keto groups at C-3 and C-17, further suggests a low likelihood of potent GABAA receptor modulation in the classical sense. The influence of the 11α-hydroxyl group on GABAA receptor interaction is not well characterized but is unlikely to compensate for the unfavorable stereochemistry of the A/B ring and the lack of a 3α-hydroxyl group.

Interaction with and Modulation of Steroidogenic Enzymes

Steroidogenic enzymes are responsible for the synthesis and metabolism of steroid hormones. 5β-Androstan-11α-ol-3,17-dione, as a steroid metabolite itself, has the potential to interact with these enzymes, acting as a substrate, inhibitor, or activator.

Cytochrome P450 (CYP) enzymes are a large family of monooxygenases involved in steroidogenesis and drug metabolism. Adrenal androgens are substrates for various CYP enzymes, including CYP11B1, which is responsible for 11β-hydroxylation. nih.govresearchgate.net It is plausible that 5β-Androstan-11α-ol-3,17-dione could interact with CYP enzymes, potentially acting as a competitive inhibitor for the metabolism of other steroids. For instance, related 11-oxygenated androgens are known to be substrates and products in pathways involving CYP11B1 and CYP17A1. nih.govmdpi.com

Hydroxysteroid dehydrogenases (HSDs) are a class of enzymes that catalyze the interconversion of keto- and hydroxysteroids, playing a crucial role in regulating the activity of steroid hormones. For example, 17β-HSDs convert androstenedione (B190577) to testosterone. wikipedia.org The 3-keto and 17-keto groups of 5β-Androstan-11α-ol-3,17-dione make it a potential substrate for various HSDs, such as 3α-HSD, 3β-HSD, and 17β-HSD. The 5β-configuration of the steroid nucleus can influence the substrate specificity and reaction kinetics of these enzymes. mdpi.com Additionally, some 11-oxygenated androgens have been shown to act as inhibitors of HSD isoforms, such as 11β-HSD. medchemexpress.com Whether 5β-Androstan-11α-ol-3,17-dione acts as a substrate or an inhibitor of specific HSDs would require direct enzymatic assays.

Table 2: Potential Enzymatic Interactions of 5β-Androstan-11α-ol-3,17-dione

| Enzyme Family | Potential Interaction | Rationale |

|---|---|---|

| Cytochrome P450 (e.g., CYP11B1) | Substrate or Inhibitor | Structurally related to known substrates of steroidogenic CYPs. researchgate.netnih.gov |

| Hydroxysteroid Dehydrogenases (HSDs) | Substrate or Inhibitor | Possesses keto groups at C3 and C17, which are targets for HSDs. wikipedia.org Related 11-oxygenated steroids can inhibit HSDs. medchemexpress.com |

This table outlines the probable interactions based on the compound's structure and data from related steroids.

Advanced Analytical Methodologies for Characterization and Quantification of 5beta Androstan 11alpha Ol 3,17 Dione

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become a primary tool for the quantification of 11-oxygenated androgens, including 5beta-Androstan-11alpha-ol-3,17-dione, in complex biological matrices like serum and plasma. researchgate.netnih.govmdpi.com This approach combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, making it suitable for high-throughput analysis in clinical and research settings. nih.govmdpi.com Methods have been developed for the simultaneous profiling of multiple classic and 11-oxygenated androgens, which is crucial for understanding the complete androgen landscape. researchgate.net The high resolution and reproducibility of MS-based methods are particularly advantageous for steroids with similar chemical structures. mdpi.com

Validated LC-MS/MS assays can achieve low limits of quantification, often in the picomolar range (63–320 pmol/L), which is well below typical endogenous concentrations. nih.govmdpi.com A typical workflow involves a protein precipitation step, followed by liquid-liquid or solid-phase extraction to purify the steroids before injection into the LC-MS/MS system. researchgate.netfrontiersin.orgnih.gov

Table 1: Typical HPLC-MS/MS Parameters for 11-Oxygenated Androgen Analysis

| Parameter | Description | Reference |

|---|---|---|

| Chromatography | Reverse-phase HPLC with a C18 column | nih.govmdpi.com |

| Mobile Phase | Gradient elution with water and methanol/acetonitrile, often with additives like ammonium (B1175870) fluoride (B91410) or formic acid to enhance ionization | nih.govmdpi.com |

| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode | frontiersin.org |

| MS Analysis | Multiple Reaction Monitoring (MRM) for targeted quantification | nih.gov |

| Run Time | Optimized for high-throughput, often under 10 minutes per sample | nih.govmdpi.com |

Tandem mass spectrometry (MS/MS) is indispensable for the unambiguous identification of this compound. In this technique, the precursor ion corresponding to the molecular weight of the analyte is selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. This process creates a specific fragmentation pattern, or "fingerprint," for the molecule.

For this compound, the fragmentation pattern would be characterized by neutral losses of water (H₂O) from the 11-alpha hydroxyl group and subsequent cleavages of the steroid's carbon skeleton. The selection of specific precursor-to-product ion transitions allows for highly selective detection in a complex matrix, minimizing interference from other structurally similar steroids. researchgate.net This specificity is a significant advantage over less selective techniques like immunoassays. mdpi.com

Table 2: Hypothetical MRM Transitions for this compound

Based on the structure (Molecular Weight: 304.4 g/mol) and common steroid fragmentation patterns.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss/Fragment |

|---|---|---|

| 305.2 [M+H]⁺ | 287.2 | Loss of H₂O |

| 305.2 [M+H]⁺ | 269.2 | Loss of 2xH₂O (after in-source fragmentation) |

| 287.2 [M+H-H₂O]⁺ | 161.1 | Cleavage of C and D rings |

The analysis of keto-steroids like this compound by LC-MS/MS can be challenging due to their relatively low ionization efficiency. researchgate.netnih.gov To overcome this, chemical derivatization is often employed. This process involves reacting the steroid with a reagent to attach a chemical group that is more readily ionized, thereby significantly enhancing the analytical sensitivity.

A common strategy for steroids containing ketone groups (at the C-3 and C-17 positions) is derivatization with hydroxylamine. frontiersin.org This reaction forms an oxime derivative, which exhibits greatly improved ionization efficiency in ESI-MS. Other derivatization agents can be used to target hydroxyl groups, though for this specific compound, targeting the keto groups is a primary strategy. This step, while adding to sample preparation time, is often essential for achieving the low detection limits required for biological samples. mdpi.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Profiling

Gas chromatography-mass spectrometry (GC-MS) is a classic and powerful "gold standard" technique for comprehensive steroid profiling. mdpi.comnih.gov It provides excellent chromatographic resolution and generates reproducible mass spectra that are useful for structural confirmation. For GC-MS analysis, steroids must first be derivatized to increase their volatility and thermal stability. A common method is silylation, for example, using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers and keto groups to TMS enol ethers. dshs-koeln.denih.gov

GC-MS is widely used to determine the concentrations and ratios of various endogenous steroids in urine and plasma, providing a detailed snapshot of steroid metabolism. dshs-koeln.de

For the most accurate and precise quantification, isotope-dilution mass spectrometry is the method of choice. This technique involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., containing deuterium (B1214612) ²H or carbon-13 ¹³C) to the sample as an internal standard at the beginning of sample preparation. frontiersin.orgdocumentsdelivered.com

The labeled standard is chemically identical to the endogenous this compound and therefore behaves identically during extraction, derivatization, and chromatographic separation. Any sample loss during the procedure will affect both the analyte and the standard equally. By measuring the ratio of the signal from the endogenous analyte to the signal from the labeled standard, an absolute and highly accurate quantification can be achieved, correcting for variations in sample recovery and matrix effects. documentsdelivered.com

A significant strength of GC-MS is its ability to differentiate between stereoisomers, which often have identical mass spectra but can be separated chromatographically. nih.gov The 5-beta (A/B rings cis) and 5-alpha (A/B rings trans) configurations of androstanoids can be resolved using high-resolution capillary GC columns.

Furthermore, even when isomers co-elute, their mass spectra, particularly after TMS derivatization, can show significant and reproducible differences in the relative abundances of fragment ions. nih.gov Studies have demonstrated that 5α- and 5β-configured steroids yield distinct fragmentation patterns, allowing for their differentiation. For instance, the relative intensity of key fragment ions can be several times higher for one isomer compared to the other, enabling reliable identification based on the mass spectrum. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

While MS techniques are excellent for identification and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete and unambiguous structural elucidation of a steroid. researchgate.net NMR provides detailed information about the carbon-hydrogen framework of the molecule.

For this compound, ¹H and ¹³C NMR spectra would confirm the presence and location of the two ketone groups, the single hydroxyl group, and the specific stereochemistry at every chiral center. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) reveal connectivity between protons and carbons. The crucial stereochemical assignment of the 5-beta hydrogen and the 11-alpha hydroxyl group is determined by analyzing the chemical shifts and, most importantly, the coupling constants between adjacent protons and through-space interactions observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. This level of structural detail is unattainable by mass spectrometry alone and is essential for the definitive characterization of the compound.

1D and 2D NMR Techniques for Confirmation of Hydroxylation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the unambiguous structural elucidation of steroids, including this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial in confirming the presence and stereochemistry of the hydroxyl group at the C11 position.

In the 1D ¹H NMR spectrum of a steroid, the chemical shifts of the protons provide initial evidence of the molecular structure. For this compound, the introduction of a hydroxyl group at the 11-position causes a significant downfield shift for the proton attached to C11. The multiplicity of this signal can also provide information about the neighboring protons. A survey of ¹H NMR spectra of various hydroxylated steroid derivatives has shown that substituent increments are generally additive, allowing for the prediction and confirmation of proton chemical shifts. rsc.org

To definitively establish the stereochemistry as 11-alpha, more advanced NMR techniques are employed:

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments, such as NOESY (2D) or selective 1D NOE, are instrumental in determining the spatial proximity of protons. For an 11-alpha-hydroxyl group, the C11-beta proton would show a nuclear Overhauser effect with the angular methyl groups at C18 and C19. This spatial relationship helps to confirm the axial orientation of the C11 proton and thus the equatorial (alpha) position of the hydroxyl group.

Correlation Spectroscopy (COSY): Two-dimensional homonuclear correlated spectroscopy (COSY) is used to identify proton-proton coupling networks within the molecule. rsc.org This helps in assigning the signals of the steroid backbone and confirming the connectivity around the C11 position.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC): These 2D NMR techniques are used to correlate proton signals with their directly attached carbon atoms (HSQC) or with carbons that are two or three bonds away (HMBC). In the HSQC spectrum of this compound, the C11 proton signal would correlate with the C11 carbon signal, which would be shifted downfield due to the attached hydroxyl group. The HMBC spectrum would show correlations between the C11 proton and surrounding carbons, further confirming the location of the hydroxylation.

The following table summarizes the expected ¹H NMR spectral features that would aid in the characterization of this compound.

| Proton(s) | Expected Chemical Shift (ppm) | Key Correlation(s) for Stereochemistry Confirmation |

| 11β-H | Downfield shift | NOE with C18 and C19 methyl protons |

| 18-CH₃ | Characteristic singlet | NOE with 11β-H |

| 19-CH₃ | Characteristic singlet | NOE with 11β-H |

Radioimmunoassays (RIA) and Radiometric Detection in Metabolic Tracing

Radioimmunoassays (RIAs) and radiometric detection are highly sensitive methods used for the quantification and metabolic tracing of steroids. nih.gov These techniques rely on the use of radioisotopes to label molecules of interest.

Radioimmunoassays are competitive binding assays where a radiolabeled steroid competes with an unlabeled steroid for a limited number of antibody binding sites. nih.gov The development of a specific RIA for this compound would require the production of antibodies that specifically recognize this compound. While specific RIAs for this compound are not widely documented, the principles for developing such an assay are well-established for other androstane (B1237026) derivatives. nih.govnih.gov

Radiometric detection, often coupled with chromatographic separation techniques like High-Performance Liquid Chromatography (HPLC), allows for the tracing of metabolic pathways. researchgate.net By introducing a radiolabeled precursor, the subsequent radiolabeled metabolites can be identified and quantified.

Use of Tritium-Labeled Steroids in In Vitro and Ex Vivo Studies

Tritium (³H) is a commonly used radioisotope for labeling steroids in metabolic studies due to its high specific activity, which allows for sensitive detection. mdpi.com The use of tritium-labeled precursors in in vitro (e.g., cell cultures, microsomal preparations) and ex vivo (e.g., tissue explants) studies enables the detailed investigation of metabolic pathways. ed.ac.uk

For instance, to study the formation of this compound, one could incubate a tritium-labeled precursor, such as [³H]-5beta-androstanedione, with adrenal or other relevant tissues or cell lines. Following incubation, the steroid metabolites would be extracted and separated by chromatography. The fractions containing radioactivity would then be analyzed to identify the metabolic products.

The high sensitivity of radiometric detection is a significant advantage in these studies, as it allows for the detection of very low concentrations of metabolites. nih.gov The process of tracing tritium-labeled steroids generally involves the following steps:

Incubation: A tritium-labeled steroid precursor is introduced into the biological system.

Extraction: Steroids are extracted from the biological matrix.

Chromatographic Separation: The extracted steroids are separated using techniques like HPLC.

Radiometric Detection: The eluent from the chromatograph is passed through a radioactivity detector to identify and quantify the radiolabeled metabolites.

Structural Confirmation: The identity of the radiolabeled metabolite can be confirmed by comparing its retention time with that of a known standard and by further analysis using techniques like mass spectrometry.

The following table outlines a hypothetical experimental design for tracing the metabolism of a tritium-labeled steroid.

| Experimental Step | Description | Purpose |

| Substrate | [³H]-5beta-Androstanedione | To provide a traceable precursor. |

| Biological System | Adrenal cell culture | To provide the enzymatic machinery for metabolism. |

| Separation Method | Reverse-phase HPLC | To separate the parent compound from its metabolites. |

| Detection Method | In-line radioactivity detector | To quantify the amount of each radiolabeled species. |

| Identification | Co-elution with a non-radiolabeled standard of this compound | To confirm the identity of the metabolite. |

Biological Roles and Physiological Significance in Non Human and in Vitro Models

Role in Steroidogenesis and Endocrine Homeostasis in Model Organisms (e.g., fish, rodents)

In model organisms, 5β-Androstan-11α-ol-3,17-dione is recognized as a metabolic product within the complex network of steroid hormone synthesis and degradation. Its presence and concentration can influence endocrine homeostasis, particularly in relation to androgenic and glucocorticoid pathways.

Studies in fish have highlighted the importance of 5β-reduced androgens in reproductive physiology. The metabolism of androstenedione (B190577) in the kidney of the three-spined stickleback (Gasterosteus aculeatus) has been shown to produce a variety of metabolites, including 5β-androstane-3,17-dione. nih.gov The formation of these 5β-reduced compounds was observed to be higher in post-breeding males and females compared to breeding males, suggesting a potential role in the regulation of reproductive cycles. nih.gov While not directly measuring 5β-Androstan-11α-ol-3,17-dione, this research indicates that the 5β-reduction pathway is physiologically relevant in fish. The presence of an 11α-hydroxyl group on the androstane (B1237026) skeleton could further modulate the biological activity of such steroids, potentially influencing developmental processes and reproductive functions.

Neuroactive Properties and Central Nervous System Effects in Animal Models (Mechanistic, not clinical)

Certain steroid metabolites are known to possess neuroactive properties, modulating neuronal function through various mechanisms. While direct studies on the neuroactive effects of 5β-Androstan-11α-ol-3,17-dione are not extensively documented, the characteristics of related 5β-reduced neurosteroids provide a basis for potential activity.

The 5β-reduced configuration of the steroid backbone is a key structural feature of several known neuroactive steroids that can modulate GABA-A receptor function, a primary inhibitory neurotransmitter receptor in the central nervous system. For instance, the biotransformation of ursonic acid has led to derivatives with anti-neuroinflammatory efficacy. researchgate.net Although structurally different, this highlights the potential for modified steroid structures to interact with neural pathways. The presence of both a hydroxyl and two keto groups on the 5β-androstane frame of 5β-Androstan-11α-ol-3,17-dione suggests it could potentially interact with neuronal receptors and influence neuronal excitability and, consequently, behavior in animal models. However, specific research to confirm such effects for this particular compound is needed.

Functional Studies in Isolated Cell Lines and Tissue Cultures

The biological activity of steroids is often assessed in vitro using isolated cell lines and tissue cultures. Such studies allow for the investigation of specific molecular mechanisms of action. For 5β-Androstan-11α-ol-3,17-dione, functional studies would likely focus on its interaction with steroid receptors and its effects on cell signaling pathways.

In vitro studies with rat testicular cells have been used to examine the metabolism of androgens. For example, the conversion of 5α-androstane-17β-ol-3-one (dihydrotestosterone) to its metabolites has been characterized in cultured testicular cells. nih.gov Similar in vitro systems could be employed to study the metabolism and cellular effects of 5β-Androstan-11α-ol-3,17-dione. For instance, its potential to act as a precursor or a metabolite of more active hormones could be investigated in steroidogenic cell lines. Furthermore, its ability to modulate the activity of key enzymes in steroid metabolism, such as 11β-hydroxysteroid dehydrogenases or 5β-reductase, could be assessed in relevant cell-based assays.

Effects on Cellular Growth, Differentiation, and Gene Expression (In Vitro)

Direct research on the in vitro effects of 5beta-Androstan-11alpha-ol-3,17-dione on cellular growth, differentiation, and gene expression is not extensively documented in publicly available scientific literature. However, studies on structurally related androstane compounds provide insights into the potential biological activities of this class of steroids at the cellular level. These investigations, conducted on various cell lines, reveal a range of effects from influencing cell proliferation and differentiation to modulating gene expression.

Studies on androstenedione, a metabolic precursor, have been conducted on human preadipocyte cell lines (SGBS). In these in vitro models, androstenedione did not appear to affect cell proliferation or the differentiation process of preadipocytes into mature fat cells. nih.gov However, it was observed to significantly increase the accumulation of triglycerides within the mature adipocytes. nih.gov This suggests a potential role in lipid metabolism at a cellular level. Furthermore, androstenedione treatment led to elevated levels of progesterone (B1679170), testosterone (B1683101), and cortisone (B1669442) in the cell culture, while estrogen levels remained unchanged. nih.gov At the genetic level, androstenedione was found to downregulate the transcription of estrogen receptor beta (ERβ) and the androgen receptor (AR). nih.gov

In the context of bone metabolism, research on other androgens and their metabolites has demonstrated effects on osteoblasts, the cells responsible for bone formation. Studies have shown that compounds like pregnenolone (B344588), androstenedione (AD), etiocholanolone, and androsterone (B159326) (An) can enhance the proliferation and differentiation of osteoblasts in vitro. nih.gov For instance, androsterone was found to significantly increase cell proliferation at specific concentrations. nih.gov These compounds also increased the activity of alkaline phosphatase (ALP) and the osteocalcin (B1147995) content, both of which are markers of osteoblast differentiation and bone formation. nih.gov

The metabolism of androgens within specific cell types is a critical factor in determining their ultimate biological effect. For example, in prostate cancer cell lines, the metabolism of related compounds has been a subject of investigation. The enzyme 5α-reductase plays a key role in converting androgens to more potent forms. researchgate.net While direct studies on this compound are lacking, the broader family of 11-oxygenated androgens is known to be metabolized in androgen-responsive tissues. researchgate.net

Furthermore, investigations into the steroidogenic differentiation of human amniotic membrane-derived mesenchymal stem cells have shown that the introduction of specific transcription factors can induce the production of various steroid hormones, including androgens like DHEA and androstenedione. frontiersin.org This highlights the complex regulation of androgen synthesis at a cellular level, which can be influenced by specific genetic factors. frontiersin.org

The conversion of androgens into different metabolites within cells is also a key aspect of their activity. For instance, in testicular cells from rats, the conversion of 5 alpha-androstane-17 beta-ol-3-one (a related compound) into its diol metabolites changes with the age of the animal, indicating that the metabolic profile of androgens within a cell can be dynamic. nih.gov

While these findings pertain to related androstane compounds and not directly to this compound, they provide a framework for understanding the potential cellular and molecular mechanisms that this specific steroid might influence. Future in vitro studies are necessary to elucidate the precise effects of this compound on cellular growth, differentiation, and gene expression across various cell types.

Interactive Data Table: Effects of Related Androstane Compounds In Vitro

| Compound | Cell Line | Effect on Cellular Growth/Proliferation | Effect on Cellular Differentiation | Effect on Gene Expression |

| Androstenedione | SGBS preadipocytes | No effect on proliferation. nih.gov | No effect on adipogenic differentiation. nih.gov | Downregulation of Estrogen Receptor β (ERβ) and Androgen Receptor (AR) transcription. nih.gov |

| Androsterone (An) | Osteoblasts | Significantly increased cell proliferation at 10⁻¹⁰ mol/l. nih.gov | Increased ALP activity and osteocalcin content. nih.gov | Not specified. |

| Androstenedione (AD) | Osteoblasts | Significantly improved osteoblast proliferation. nih.gov | Increased ALP activity and osteocalcin content. nih.gov | Not specified. |

| Etiocholanolone | Osteoblasts | Significantly improved osteoblast proliferation. nih.gov | Increased ALP activity and osteocalcin content. nih.gov | Not specified. |

| Pregnenolone | Osteoblasts | Significantly improved osteoblast proliferation. nih.gov | Increased ALP activity and osteocalcin content. nih.gov | Not specified. |

Chemical Synthesis and Derivatization Strategies for Academic Research

Total Synthesis Approaches to 5β-Androstan-11α-ol-3,17-dione and Analogues

Total synthesis provides a versatile route to the steroid nucleus, allowing for the creation of analogues not accessible from natural precursors. The general strategy often involves a stepwise construction of the tetracyclic ring system, commonly following sequences such as A → AB → ABC → ABCD or A + D → ABD → ABCD. libretexts.orglibretexts.org Key challenges in the total synthesis of 5β-Androstan-11α-ol-3,17-dione are the stereocontrolled formation of the cis-fused A/B ring system and the specific introduction of the 11α-hydroxyl group.

The introduction of an oxygen function at the C-11 position is a significant challenge due to the relative inertness of this carbon. In a purely synthetic context, this is often achieved by carrying a C-11 ketone through the synthesis, which is then stereoselectively reduced in a late stage.

Reduction of an 11-Keto Group : A common strategy involves the reduction of an 11-keto precursor. The stereochemical outcome of this reduction is highly dependent on the reducing agent and the steric environment of the steroid skeleton. Bulky hydride reagents, for example, will typically approach from the less hindered α-face, leading to the formation of the desired 11β-hydroxy epimer. To achieve the 11α-hydroxy configuration, less sterically demanding reagents or substrate-directed reductions might be employed. While microbial hydroxylations are more common, chemical methods provide an alternative for substrates unsuitable for biotransformation.

The defining feature of the 5β-androstane (etiocholane) series is the cis-fusion of the A and B rings. libretexts.org This contrasts with the trans-fused A/B rings of the 5α-androstane series. Achieving this specific stereochemistry is a critical step in any total synthesis.

Catalytic Hydrogenation : A widely used method to establish the 5β-stereochemistry is the catalytic hydrogenation of a Δ⁴- or Δ⁵-unsaturated precursor. The choice of catalyst and reaction conditions is crucial. Typically, hydrogenation of a Δ⁴-3-keto steroid in an acidic medium using a palladium catalyst will favor the formation of the A/B cis-fused (5β) product. This is because the protonated enol intermediate can be hydrogenated from the α-face.

Radical Cyclization : Modern synthetic methods may employ radical cyclizations to form the cis-decalin framework of the A/B rings, offering high levels of stereocontrol. researchgate.net

Semisynthetic Routes from Readily Available Steroid Precursors

Semisynthesis from abundant natural steroids is often more economically viable than total synthesis. Precursors like dehydroepiandrosterone (B1670201) (DHEA) or androstenedione (B190577), which already contain the core tetracyclic structure, serve as ideal starting materials. nih.govnih.gov The primary challenge in this approach is the regioselective and stereoselective functionalization of the steroid nucleus, particularly at the C-11 position.

The most efficient and selective method for introducing the 11α-hydroxyl group onto a steroid skeleton is through microbial biotransformation. researchgate.netrsc.org This chemoenzymatic approach leverages the highly specific enzymatic machinery of various microorganisms. Fungi are particularly well-suited for this purpose.

Microbial Hydroxylation : Specific fungal strains are known to possess hydroxylase enzymes that can introduce a hydroxyl group at the 11α-position with high fidelity. The substrate, typically a 5β-androstane precursor like 5β-androstane-3,17-dione, is incubated with a culture of the selected microorganism. The fungus performs the hydroxylation, and the product is then extracted and purified. This method avoids the use of hazardous chemical reagents and often proceeds with higher selectivity than purely chemical methods.

Table 1: Microorganisms Utilized for 11α-Hydroxylation of Steroids

| Microorganism | Substrate Class | Product | Reference |

|---|---|---|---|

| Aspergillus ochraceus | 5α-Androstanes | 11α-Hydroxy derivatives | rsc.org |

| Rhizopus nigricans | Progesterone (B1679170), other steroids | 11α-Hydroxy derivatives | rsc.org |

Creation of Chemically Modified Derivatives for Structure-Activity Relationship (SAR) Studies

To investigate the relationship between the structure of 5β-Androstan-11α-ol-3,17-dione and its biological activity, a series of chemically modified derivatives are often synthesized. uomustansiriyah.edu.iq These modifications can probe the importance of each functional group for receptor binding or enzyme inhibition. nih.gov

Modification of Ketone Groups : The ketones at C-3 and C-17 can be reduced to hydroxyl groups, converted to oximes, or alkylated to explore the steric and electronic requirements at these positions.

Modification of the 11α-Hydroxyl Group : The hydroxyl group can be esterified, etherified, or oxidized back to a ketone (forming 5β-androstane-3,11,17-trione) to determine its role as a hydrogen bond donor or acceptor.

Modifications to the Steroid Skeleton : Introduction of substituents such as halogens (e.g., fluorine at the 9α position), methyl groups, or double bonds can significantly alter the conformation and electronic properties of the steroid, leading to changes in biological activity. For example, fluorination at the 9α-position is known to enhance the activity of corticosteroids. uomustansiriyah.edu.iq

By systematically altering the molecule and assessing the corresponding changes in biological effect, researchers can build a comprehensive SAR model.

Table 3: Mentioned Chemical Compounds

| Compound Name | Other Names | Molecular Formula |

|---|---|---|

| 5β-Androstan-11α-ol-3,17-dione | 11α-Hydroxyetiocholanolone | C₁₉H₂₈O₃ |

| Androstenedione | Androst-4-ene-3,17-dione | C₁₉H₂₆O₂ |

| Dehydroepiandrosterone | DHEA; 3β-Hydroxyandrost-5-en-17-one | C₁₉H₂₈O₂ |

| Cortisol | C₂₁H₃₀O₅ | |

| Progesterone | C₂₁H₃₀O₂ | |

| 5β-Androstane-3,17-dione | Etiocholane-3,17-dione | C₁₉H₂₈O₂ |

| 5β-Androstane-3,11,17-trione | 11-Ketoetiocholanolone (B135568) | C₁₉H₂₆O₃ |

| 11β-Hydroxyandrostenedione | 11β-OHA4 | C₁₉H₂₆O₃ |

Future Research Directions and Theoretical Applications of 5beta Androstan 11alpha Ol 3,17 Dione

Elucidation of Undiscovered Metabolic Pathways and Novel Enzymatic Activities

The known metabolic pathway of 5beta-Androstan-11alpha-ol-3,17-dione involves its formation from adrenal-derived C19 steroids. nih.gov The adrenal glands are the primary source of 11-oxygenated metabolites of androstenedione (B190577) and testosterone (B1683101), namely 11β-hydroxyandrostenedione (11OHA4) and 11β-hydroxytestosterone (11OHT). nih.gov These are then converted, primarily in peripheral tissues, to 11-ketoandrostenedione (11KA4) and 11-ketotestosterone (B164220) (11KT). nih.gov The 5-beta configuration of the A/B ring junction in this compound indicates that it is a downstream metabolite of these 11-oxygenated precursors.

Future research is poised to uncover additional, potentially undiscovered, metabolic pathways involving this compound. Investigating the possibility of alternative enzymatic conversions, such as further hydroxylation, reduction, or conjugation, could reveal novel bioactive metabolites. The identification of novel enzymes responsible for these transformations is a key area of interest. nih.gov For instance, exploring the substrate promiscuity of known steroidogenic enzymes or identifying entirely new enzymes through metagenomic approaches could unveil previously uncharacterized metabolic routes. nih.govresearchgate.net Such discoveries would not only enhance our understanding of steroid metabolism but could also present new targets for therapeutic intervention in endocrine disorders.

Development of Advanced Bioanalytical Techniques for Ultrasensitive Detection

The accurate and sensitive measurement of steroid hormones is critical for both research and clinical applications. Current methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have significantly improved the ability to quantify a wide range of steroids. oup.com However, the development of advanced bioanalytical techniques for the ultrasensitive detection of this compound and its metabolites is a crucial future direction.

This includes the development of novel immunoassays with high specificity for this particular steroid, as well as the refinement of mass spectrometry techniques to improve detection limits and enable analysis in minute biological samples. The ability to measure subtle changes in the levels of this compound in various biological fluids and tissues will be instrumental in understanding its physiological regulation and its association with disease states.

Computational Chemistry and Molecular Dynamics Simulations for Receptor Interactions

Computational chemistry and molecular dynamics (MD) simulations offer powerful tools to investigate the interactions between steroids and their receptors at an atomic level. nih.govdoaj.org Future research should leverage these in silico approaches to model the binding of this compound to known and putative receptors. nih.gov

MD simulations can provide insights into the conformational changes that occur upon binding, the stability of the steroid-receptor complex, and the key amino acid residues involved in the interaction. frontiersin.orgmdpi.com This information can be invaluable for predicting the biological activity of this compound and for designing synthetic analogs with modified properties. Furthermore, computational approaches can aid in the virtual screening of compound libraries to identify other potential molecular targets for this steroid.

Comparative Steroidomics in Emerging Biological Systems and Pathogens

Steroid metabolism is not limited to vertebrates; it also occurs in a diverse range of organisms, including microorganisms. asm.org Comparative steroidomics, the large-scale analysis of steroids in different biological systems, can provide valuable insights into the evolution of steroid signaling and metabolism. Future research should extend the study of this compound and related 11-oxygenated androgens to non-mammalian vertebrates and emerging model organisms. google.com This could reveal conserved or unique functions of this class of steroids across different species.

Furthermore, investigating the metabolism of steroids by pathogenic bacteria and fungi is a burgeoning field. nih.govnih.gov Some pathogens can utilize host steroids as a source of carbon and energy, and steroid metabolism has been implicated in their virulence. nih.gov Exploring whether pathogens can metabolize this compound could uncover novel host-pathogen interactions and potentially lead to the development of new antimicrobial strategies.

Potential for Biocatalytic Applications in Steroid Modification

The enzymatic modification of steroids is a cornerstone of the pharmaceutical industry, enabling the synthesis of a wide range of steroid-based drugs. nih.govbohrium.com Enzymes, with their high regio- and stereoselectivity, offer significant advantages over traditional chemical synthesis. researchgate.net Future research should explore the potential of this compound as a substrate for biocatalytic transformations.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity and purity of synthesized 5β-Androstan-11α-ol-3,17-dione?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Compare proton (¹H) and carbon (¹³C) NMR spectra with published data for stereochemical confirmation (e.g., 11α-hydroxy configuration vs. 11β-epimers) .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 240 nm) to assess purity against certified reference standards (≥98% purity threshold) .

- Mass Spectrometry (MS) : Validate molecular weight (304.42 g/mol) via ESI-MS or GC-MS, ensuring alignment with theoretical values .

Q. What are the optimal storage and handling protocols to maintain compound stability?

- Storage Conditions : Store lyophilized samples at -20°C in airtight, light-protected containers to prevent oxidation or hygroscopic degradation .

- Handling : Use inert atmospheres (e.g., nitrogen gloveboxes) during weighing and aliquot preparation to avoid moisture absorption .

- Stability Testing : Perform accelerated stability studies (e.g., 40°C/75% relative humidity for 30 days) with periodic HPLC analysis to monitor degradation products .

Advanced Research Questions

Q. How can conflicting data on the enzymatic reduction of 5β-Androstan-11α-ol-3,17-dione be resolved?

- Case Study : In studies where 3-ketosteroid-Δ1-dehydrogenase (KstD) exhibits variable activity, use gene knockout models (e.g., Mycobacterium fortuitum ΔKstD) to isolate specific metabolic pathways .

- Data Analysis :

- Compare substrate specificity using isothermal titration calorimetry (ITC) to measure binding affinities for dehydrogenase isoforms (e.g., DHRS11 vs. AKR1C3) .

- Quantify reaction kinetics (Km, Vmax) under controlled pH (7.4) and temperature (37°C) to identify rate-limiting steps .

Q. What experimental strategies are effective for elucidating the role of 5β-Androstan-11α-ol-3,17-dione in adrenal steroidogenesis?

- In Vitro Models :

- Use H295R adrenocortical cells treated with forskolin (10 µM, 24h) to stimulate steroidogenic enzyme expression. Measure 11-oxygenated C19-steroids via LC-MS/MS .

- Isotopic Tracer Studies : Incubate cells with ¹³C-labeled cholesterol precursors and track incorporation into 5β-Androstan-11α-ol-3,17-dione using high-resolution mass spectrometry .

- CRISPR/Cas9 Knockdown : Target genes like CYP11B1 or HSD11B1 to assess their roles in 11α-hydroxylation or reductase activity .

Q. How can researchers address challenges in synthesizing 5β-Androstan-11α-ol-3,17-dione from phytosterols?

- Microbial Bioconversion :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.